

Spectral Data Validation of Synthesized Quinoxaline-5-carbaldehyde: A Comparative Guide

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Compound of Interest

Compound Name: Quinoxaline-5-carbaldehyde

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For researchers, scientists, and drug development professionals, the accurate synthesis and validation of heterocyclic compounds are paramount. This guide provides a comparative analysis of the spectral data for synthesized **Quinoxaline-5-carbaldehyde**, alongside a common isomer, Quinoxaline-2-carbaldehyde, to aid in its unambiguous identification and characterization.

This document outlines detailed experimental protocols for the synthesis and spectral analysis of **Quinoxaline-5-carbaldehyde**. Quantitative spectral data, including ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry, are presented in structured tables for clear comparison with Quinoxaline-2-carbaldehyde, a readily available alternative. Visual diagrams generated using Graphviz illustrate the synthesis workflow, providing a comprehensive overview of the process.

Comparative Spectral Data Analysis

The following tables summarize the key spectral data for **Quinoxaline-5-carbaldehyde** and its isomer, Quinoxaline-2-carbaldehyde. These values serve as a benchmark for researchers to validate their synthesized products.

Table 1: ^1H NMR Spectral Data Comparison

Compound	Chemical Shift (δ) ppm
Quinoxaline-5-carbaldehyde	Data not currently available in searched resources.
Quinoxaline-2-carbaldehyde	10.2 (s, 1H, -CHO), 9.3 (s, 1H, H-3), 8.2-8.0 (m, 2H, Ar-H), 7.9-7.7 (m, 2H, Ar-H)

Table 2: ^{13}C NMR Spectral Data Comparison

Compound	Chemical Shift (δ) ppm
Quinoxaline-5-carbaldehyde	Data not currently available in searched resources.
Quinoxaline-2-carbaldehyde	Data not currently available in searched resources.

Table 3: IR Spectral Data Comparison

Compound	Key IR Absorptions (cm^{-1})
Quinoxaline-5-carbaldehyde	Data not currently available in searched resources.
Quinoxaline-2-carbaldehyde	~ 1700 (C=O stretch of aldehyde), ~ 1600 (C=N stretch), ~ 1500 (aromatic C=C stretch)

Table 4: Mass Spectrometry Data Comparison

Compound	Method	$[\text{M}+\text{H}]^+$ (m/z)
Quinoxaline-5-carbaldehyde	ESI	159.06
Quinoxaline-2-carbaldehyde	ESI	159.06 ^[1]

Experimental Protocols

This section details the methodologies for the synthesis of **Quinoxaline-5-carbaldehyde** and the acquisition of its spectral data.

Synthesis of Quinoxaline-5-carbaldehyde

A common method for the synthesis of quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For **Quinoxaline-5-carbaldehyde**, a plausible route would involve the reaction of 1,2-diaminobenzene with a protected form of glyoxal-5-carbaldehyde, followed by deprotection. A detailed experimental protocol is provided below, adapted from general procedures for quinoxaline synthesis.

Materials:

- 1,2-diaminobenzene
- 2,2-dimethoxyethanal (Glyoxal dimethyl acetal)
- Strong acid catalyst (e.g., HCl)
- Oxidizing agent (e.g., manganese dioxide)
- Appropriate solvents (e.g., ethanol, dichloromethane)

Procedure:

- Condensation: Dissolve equimolar amounts of 1,2-diaminobenzene and 2,2-dimethoxyethanal in ethanol.
- Add a catalytic amount of concentrated hydrochloric acid and stir the mixture at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, neutralize the reaction mixture and extract the product with dichloromethane.
- Oxidation: The resulting intermediate is then oxidized to the corresponding carbaldehyde. Dissolve the intermediate in a suitable solvent and add an oxidizing agent like manganese

dioxide.

- Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
- Filter the reaction mixture to remove the oxidizing agent and evaporate the solvent to obtain the crude product.
- Purification: Purify the crude **Quinoxaline-5-carbaldehyde** by column chromatography on silica gel.

Spectral Data Acquisition

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube.
- ^1H NMR Spectroscopy: Acquire the ^1H NMR spectrum on a 400 MHz or 500 MHz spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ^{13}C NMR Spectroscopy: Acquire the ^{13}C NMR spectrum on the same instrument. Due to the lower natural abundance of ^{13}C , a greater number of scans (e.g., 1024 or more) and a higher sample concentration may be required.

Infrared (IR) Spectroscopy:

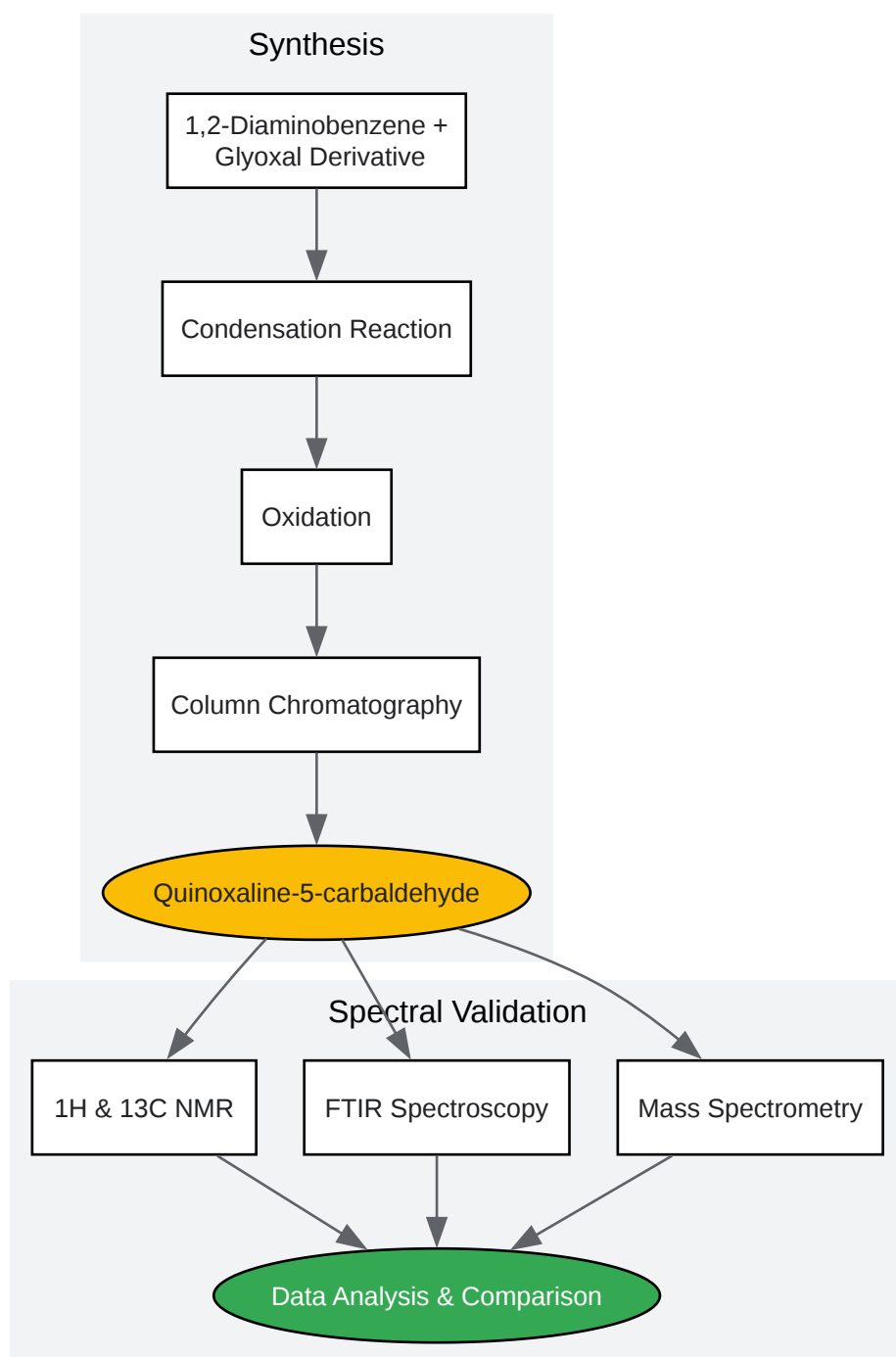
- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be cast from a solution of the compound onto a salt plate (e.g., NaCl or KBr).^[2]
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm^{-1} .

Mass Spectrometry (MS):

- **Sample Preparation:** Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Data Acquisition:** Introduce the sample into an electrospray ionization (ESI) source of a mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[M+H]^+$.

Visualization of Synthesis and Validation Workflow

The following diagram illustrates the general workflow for the synthesis and spectral validation of **Quinoxaline-5-carbaldehyde**.



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Caption: Workflow for the synthesis and spectral validation of **Quinoxaline-5-carbaldehyde**.

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References

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